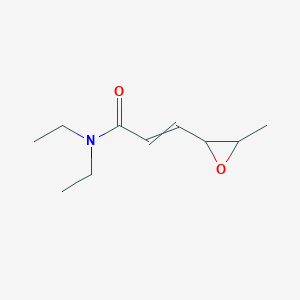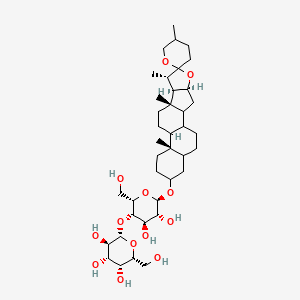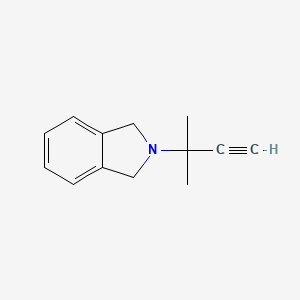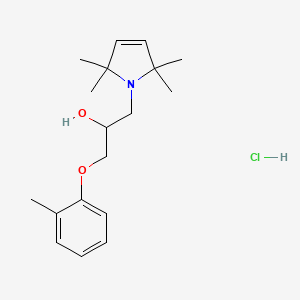
1H-Pyrrole-1-ethanol, 2,5-dihydro-alpha-((2-methylphenoxy)methyl)-2,2,5,5-tetramethyl-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrole-1-ethanol, 2,5-dihydro-alpha-((2-methylphenoxy)methyl)-2,2,5,5-tetramethyl-, hydrochloride is a synthetic organic compound. It belongs to the class of pyrrole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole-1-ethanol, 2,5-dihydro-alpha-((2-methylphenoxy)methyl)-2,2,5,5-tetramethyl-, hydrochloride typically involves multi-step organic reactions. The starting materials often include pyrrole derivatives and other organic reagents. Common synthetic routes may involve:
Alkylation: Introduction of alkyl groups to the pyrrole ring.
Hydroxylation: Addition of hydroxyl groups to form the ethanol moiety.
Substitution Reactions: Incorporation of the 2-methylphenoxy group.
Industrial Production Methods
Industrial production methods for such compounds usually involve large-scale organic synthesis techniques, including:
Batch Reactors: For controlled reaction conditions.
Continuous Flow Reactors: For efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrole-1-ethanol, 2,5-dihydro-alpha-((2-methylphenoxy)methyl)-2,2,5,5-tetramethyl-, hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the production of materials with specific properties.
Mechanism of Action
The mechanism of action of 1H-Pyrrole-1-ethanol, 2,5-dihydro-alpha-((2-methylphenoxy)methyl)-2,2,5,5-tetramethyl-, hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound may modulate biological pathways by binding to specific sites, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrole-1-ethanol derivatives: Compounds with similar structures but different substituents.
Phenoxyalkyl derivatives: Compounds with phenoxy groups attached to alkyl chains.
Uniqueness
The uniqueness of 1H-Pyrrole-1-ethanol, 2,5-dihydro-alpha-((2-methylphenoxy)methyl)-2,2,5,5-tetramethyl-, hydrochloride lies in its specific combination of functional groups, which may confer unique biological activities and chemical properties compared to other similar compounds.
Properties
CAS No. |
41457-02-7 |
|---|---|
Molecular Formula |
C18H28ClNO2 |
Molecular Weight |
325.9 g/mol |
IUPAC Name |
1-(2-methylphenoxy)-3-(2,2,5,5-tetramethylpyrrol-1-yl)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C18H27NO2.ClH/c1-14-8-6-7-9-16(14)21-13-15(20)12-19-17(2,3)10-11-18(19,4)5;/h6-11,15,20H,12-13H2,1-5H3;1H |
InChI Key |
BOEKUITTYLPVNH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OCC(CN2C(C=CC2(C)C)(C)C)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


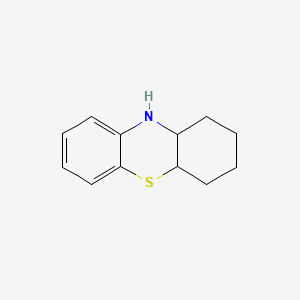
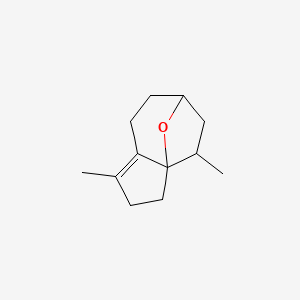
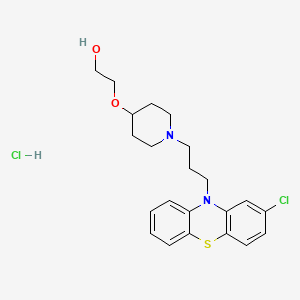
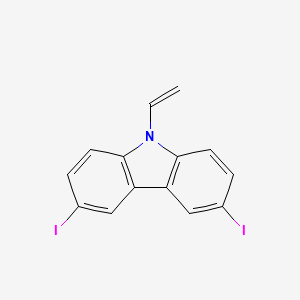
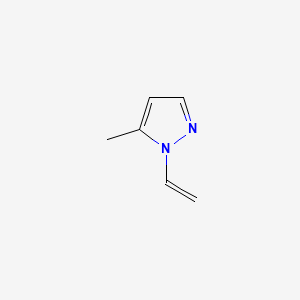
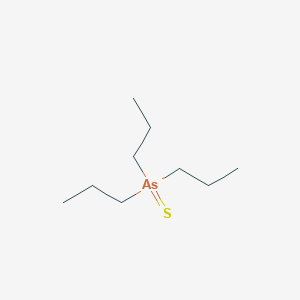
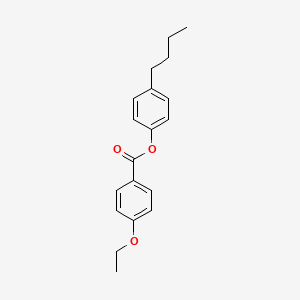
![4-(3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl)butan-2-ol](/img/structure/B14661431.png)
